
Methyl 11-bromoundecanoate
Overview
Description
Methyl 11-bromoundecanoate (CAS No. 6287-90-7) is a brominated fatty acid ester with the molecular formula $ \text{C}{12}\text{H}{23}\text{BrO}_2 $ and a molecular weight of 287.22 g/mol. It is synthesized via the electrolysis of 11-bromoundecanoic acid at elevated temperatures (65°C), which favors esterification over dibromide formation . This compound is a key intermediate in organic synthesis, particularly for producing derivatives like methyl 11-oxoundecanoate through oxidation . Its applications span materials science (e.g., corrosion inhibitors ) and biochemistry (e.g., peroxisome proliferator-activated receptor γ (PPARγ) activation studies ).
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-bromoundecanoate can be synthesized through the esterification of 11-bromoundecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion. The general reaction is as follows:
11-Bromoundecanoic acid+MethanolH2SO4Methyl 11-bromoundecanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C11 position undergoes SN2 reactions with diverse nucleophiles, enabling the synthesis of functionalized derivatives. Key transformations include:
Mechanistic Insight :
The reaction proceeds via a bimolecular displacement mechanism, where the nucleophile attacks the electrophilic C11 atom, resulting in bromide ion release. Steric hindrance from the long alkyl chain slightly reduces reaction rates compared to shorter-chain bromoesters.
Reduction Reactions
The ester group is selectively reduced to a primary alcohol using strong reducing agents:
Reducing Agent | Solvent | Temperature | Product | Yield |
---|---|---|---|---|
LiAlH₄ | Dry ether | 0°C → RT | 11-Bromoundecanol | 89% |
DIBAL-H | THF | −78°C | 11-Bromoundecanal | 63% |
Key Finding :
LiAlH₄ reduction preserves the bromine substituent, enabling subsequent functionalization of the alcohol group .
Oxidation Reactions
Controlled oxidation of the ester or alkyl chain yields carboxylic acids or ketones:
Oxidizing Agent | Conditions | Product | Notes |
---|---|---|---|
KMnO₄ | H₂SO₄, Δ | 11-Bromoundecanoic acid | Over-oxidation avoided at low pH |
O₃ | −78°C, then Zn/H₂O | Methyl 11-oxoundecanoate | Ozonolysis cleaves the C10–C11 bond |
Application :
Oxidation to 11-bromoundecanoic acid facilitates further esterification or amidation reactions .
Electrolysis and Coupling Reactions
Electrochemical methods enable chain elongation and macrocycle formation:
-
Kolbe Electrolysis :
Electrolysis of 11-bromoundecanoic acid (precursor to the methyl ester) at 50°C yields 1,20-dibromoeicosane (C₂₀H₄₀Br₂), a long-chain dibromoalkane .-
Conditions: 50°C, 0.1 A/cm²
-
Yield: 58%
-
-
Grignard Coupling :
Reaction with cycloheptylmagnesium bromide produces 11-cycloheptylundecanoic acid , a lipid component in Alicyclobacillus cycloheptanicus .
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing HBr and forming undecenoate esters.
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Light Sensitivity : Prolonged UV exposure induces radical bromination at adjacent carbons.
Scientific Research Applications
Methyl 11-bromoundecanoate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 11-bromoundecanoate primarily involves its reactivity as a brominated ester. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations enable the compound to participate in various synthetic pathways and contribute to its versatility in chemical reactions .
Comparison with Similar Compounds
Brominated Fatty Acid Esters
Table 1: Comparative Analysis of Brominated Esters
Key Differences :
- Chain Length: this compound's 11-carbon chain provides a balance between hydrophobicity and functional group accessibility, enabling versatile applications in organic synthesis . Ethyl and tert-butyl analogs exhibit altered solubility and steric effects due to their ester groups .
- Reactivity: The bromine atom at the 11th position in this compound facilitates nucleophilic substitutions, whereas methyl 10-bromodecanoate's shorter chain limits its utility in long-chain polymer synthesis .
Brominated Carboxylic Acids and Derivatives
Table 2: Brominated Acids vs. This compound
Key Differences :
- Functional Groups: The ester group in this compound improves volatility compared to the carboxylic acid form, making it preferable for gas-phase reactions .
Non-Brominated Analogs
Table 3: Comparison with Oxo and Methoxy Derivatives
Key Differences :
- Reactivity: The bromine atom in this compound allows for further functionalization (e.g., nucleophilic substitution), whereas the methoxy group in methyl 11-methoxyundecanoate limits reactivity .
Biological Activity
Methyl 11-bromoundecanoate, also known as 11-bromoundecanoic acid methyl ester, is a brominated fatty acid ester with the molecular formula C12H23BrO2. This compound has garnered attention in various fields of research due to its biological activities and potential applications in organic synthesis, medicinal chemistry, and as a precursor for bioactive compounds.
- Molecular Formula : C12H23BrO2
- Molecular Weight : 279.23 g/mol
- Density : 1.157 g/mL at 25 °C
- Boiling Point : 115 °C at 0.04 mmHg
- Refractive Index : n20/D 1.465
The structure of this compound features a long carbon chain with a bromine atom attached to the terminal carbon, which contributes to its reactivity and utility in organic synthesis .
This compound primarily acts as a reactant in synthetic chemistry, facilitating the formation of various derivatives that exhibit significant biological activities. Its mode of action involves:
- Synthesis of Bioactive Compounds : It is utilized to synthesize compounds such as methyl 11-(2,5-dibromophenoxy)undecanoate and betaine derivatives, which have shown antimicrobial properties .
- Interaction with Enzymes : The compound can influence cellular processes by interacting with enzymes and proteins involved in metabolic pathways .
Antimicrobial Properties
Research indicates that derivatives of this compound possess notable antimicrobial activity. For example, betaine derivatives synthesized from this compound have demonstrated effectiveness against various microbial strains:
- Minimum Inhibitory Concentration (MIC) values for antibacterial activity range from 3.9–31.2 µg/mL .
- For antifungal activity, MIC values range from 7.8–62.4 µg/mL .
Cellular Effects
The biological effects of this compound extend to influencing cell signaling pathways and gene expression:
- It impacts microbial cell function by altering metabolic processes.
- Studies have shown that its derivatives can affect cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Anticancer Activity Study : A study examined the anticancer properties of various branched-chain fatty acids (BCFAs), including those derived from this compound. The results indicated varying levels of cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, providing insights into structure-activity relationships (SAR) for future drug design .
- Synthesis of Novel Compounds : Research has focused on using this compound as a precursor for synthesizing acetylenic cyclophanes with potential applications in liquid crystal technology. The study highlighted the compound's versatility in creating complex organic molecules .
Table: Summary of Biological Activities
Activity Type | Description | MIC Range (µg/mL) |
---|---|---|
Antibacterial | Effective against various bacterial strains | 3.9 – 31.2 |
Antifungal | Active against fungal pathogens | 7.8 – 62.4 |
Anticancer | Cytotoxic effects on specific cancer cell lines | Variable (dependent on derivative) |
Q & A
Basic Research Questions
Q. How can synthesis conditions for Methyl 11-bromoundecanoate be optimized to maximize yield?
- Methodological Answer : Synthesis involves esterification of 11-bromoundecanoic acid with methanol under acid catalysis. Key parameters include:
- Catalyst : Sulfuric acid (2 drops per 40 mL methanol) .
- Temperature : Elevated temperatures (~65°C) favor ester formation over side products like 1,20-dibromoeicosane .
- Reaction Time : Monitor via TLC or NMR to prevent over-oxidation. Typical yields range from 9% (direct synthesis) to 53% (via intermediate steps) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR (400 MHz) to confirm esterification: Look for methyl ester signals at δ 3.56–3.71 ppm and bromoalkyl chain protons (δ 1.23–2.32 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 1054 [M] for derivatives) .
- Chromatography : Reverse-phase HPLC with retention time (RT) and peak area analysis (e.g., RT = 5.927–6.84 min in specific conditions) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr) .
- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How do reaction mechanisms explain temperature-dependent product variability in this compound synthesis?
- Methodological Answer : At 50°C, electrolysis of 11-bromoundecanoic acid favors dimerization (1,20-dibromoeicosane), while at 65°C, esterification dominates due to:
- Kinetic Control : Higher thermal energy accelerates nucleophilic substitution (methanol attacking the bromoalkyl intermediate) .
- Side Reactions : Competing pathways (e.g., methoxy substitution) require GC-MS monitoring to quantify product ratios .
Q. How can this compound be integrated into heterobifunctional crosslinkers for protein modification?
- Methodological Answer :
- Step 1 : React with amines (e.g., tripropylamine) to form quaternary ammonium salts via nucleophilic substitution .
- Step 2 : Characterize adsorption isotherms (Langmuir model) to assess inhibitor efficiency in corrosion studies .
- Application : Optimize alkyl chain length (C11) for balanced hydrophobicity and reactivity in surface coatings .
Q. What strategies resolve contradictions in reported yields of this compound derivatives?
- Methodological Answer :
- Source Analysis : Compare reaction scales (e.g., 5g vs. 10g starting material) and purity of precursors (e.g., >95% GC-grade 11-bromoundecanoic acid) .
- Byproduct Identification : Use NMR to detect oxidized intermediates (e.g., methyl 11-oxoundecanoate at δ 202.6 ppm) .
- Reproducibility : Standardize solvent systems (e.g., DCM/hexane for flash chromatography) and recrystallization solvents (ethanol) .
Q. How can this compound be utilized in developing analytical standards for lipidomics?
- Methodological Answer :
- Derivatization : Convert to methyl esters via transesterification for GC-MS compatibility .
- Calibration Curves : Use internal standards (e.g., deuterated analogs) to quantify trace amounts in biological matrices .
- Validation : Compare retention indices and fragmentation patterns with NIST library entries .
Q. Tables for Key Data
Parameter | Optimal Value | Reference |
---|---|---|
Synthesis Temperature | 65°C | |
NMR Methyl Signal | δ 3.56–3.71 ppm | |
HPLC Retention Time | 5.927–6.84 min | |
Corrosion Inhibition Efficiency | 82% (Langmuir model) |
Properties
IUPAC Name |
methyl 11-bromoundecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNPVFKUZYCDIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279264 | |
Record name | Methyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-90-7 | |
Record name | Methyl 11-bromoundecanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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